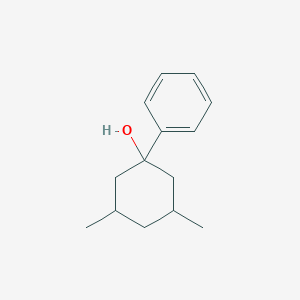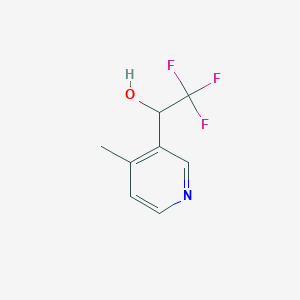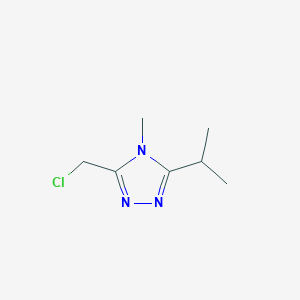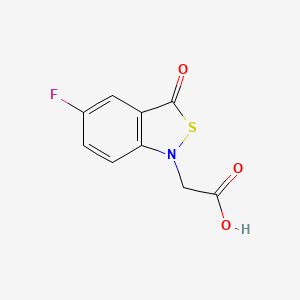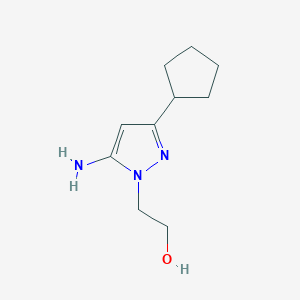
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H17N3O. This compound belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group and a hydroxyl group in its structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 3-cyclopentyl-1H-pyrazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or distillation. The overall reaction can be represented as follows:
3-cyclopentyl-1H-pyrazole+ethylene oxideNaOH, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base.
Major Products
Oxidation: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)acetaldehyde.
Reduction: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Formation of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethyl chloride.
Scientific Research Applications
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in nucleophilic attacks. These interactions can lead to the inhibition or activation of the target enzyme or receptor, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 5-Amino-1-(2-hydroxyethyl)pyrazole
- 3-Amino-2-pyrazoleethanol
Uniqueness
2-(5-Amino-3-cyclopentyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group in its structure, which allows for a wide range of chemical modifications and applications. Its cyclopentyl substituent also provides additional steric and electronic effects that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(5-amino-3-cyclopentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H17N3O/c11-10-7-9(8-3-1-2-4-8)12-13(10)5-6-14/h7-8,14H,1-6,11H2 |
InChI Key |
AOVZSHYIDPKZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)
![ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13196042.png)


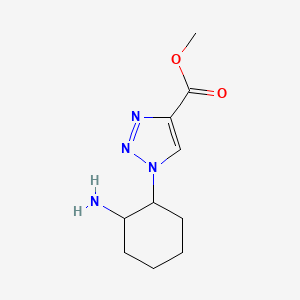
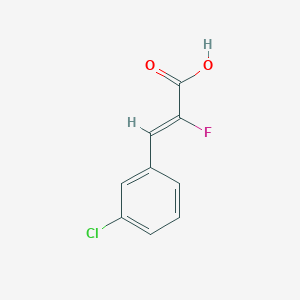
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
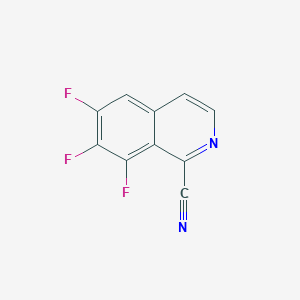

![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
